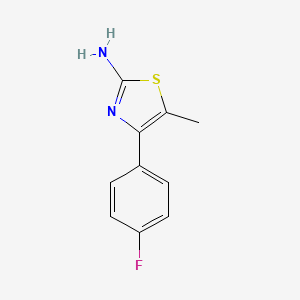

4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine

Description

Propriétés

IUPAC Name |

4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2S/c1-6-9(13-10(12)14-6)7-2-4-8(11)5-3-7/h2-5H,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPOAMSWZRRKBHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)N)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70361195 | |

| Record name | 4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70361195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2928-00-9 | |

| Record name | 4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70361195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine typically involves the Hantzsch thiazole synthesis. This method involves the reaction of a substituted thiourea with an α-halo ketone in the presence of a solvent such as ethanol. For example, 3-chloro-2-methylphenylthiourea can be reacted with 4-fluorophenacyl bromide under reflux conditions to yield the desired thiazole compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the Hantzsch synthesis for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of purification processes to ensure the high purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazole derivatives.

Substitution: Various substituted thiazole derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

The primary applications of 4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine are in the development of new therapeutic agents. Its structure suggests potential as:

- Antibacterial Agent : Studies have shown that the compound exhibits in vitro antibacterial activity against various strains, including Staphylococcus aureus and Chromobacterium violaceum . This property positions it as a candidate for developing new antibiotics.

- Anti-inflammatory Agent : The compound has demonstrated promising results in inhibiting inflammatory pathways and biofilm formation, indicating its potential use in treating inflammatory diseases .

Table 1: Biological Activities of this compound

| Activity Type | Target Organisms/Processes | Observations |

|---|---|---|

| Antibacterial | Staphylococcus aureus, Chromobacterium violaceum | Significant inhibition of bacterial growth |

| Anti-inflammatory | Pro-inflammatory cytokines (e.g., IL-1β, TNF-α) | Reduction in cytokine levels in cell models |

| Anticancer | Various cancer cell lines | Cytotoxic effects observed with lower IC50 values than standard drugs like doxorubicin |

Chemical Research

In addition to its biological applications, this compound serves as a crucial building block in the synthesis of more complex molecules. It is utilized in:

- Synthesis of Heterocycles : The compound is involved in synthesizing various heterocyclic compounds which are essential for developing new pharmaceuticals .

- Structure-Activity Relationship Studies : The unique structural features of this thiazole derivative allow researchers to explore how modifications can enhance biological activity. Substituents on the phenyl ring can significantly affect the compound's efficacy against different biological targets .

Case Studies

Several studies have documented the applications and effects of this compound:

Case Study 1: Antibacterial Activity

A study reported the synthesis and evaluation of thiazole derivatives where this compound was tested against Staphylococcus aureus. The results indicated that the compound exhibited significant antibacterial properties, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Anti-inflammatory Mechanisms

Research investigating the anti-inflammatory properties revealed that this compound could inhibit the production of pro-inflammatory cytokines in vitro. This suggests its potential application in treating conditions characterized by excessive inflammation .

Mécanisme D'action

The mechanism of action of 4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Table 1: Key Structural Analogues and Their Properties

Key Observations:

Substituent Position and Bioactivity: The 4-fluorophenyl group is a recurring motif in bioactive compounds. In N-[4-(4-nitrophenoxy)phenyl]-4-(4-fluorophenyl)-1,3-thiazol-2-amine, the addition of a 4-nitrophenoxy group significantly enhances anthelmintic and antibacterial activity compared to the parent compound . Replacement of the thiazole core with a thiadiazole (e.g., 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine) shifts activity toward anticancer applications, with notable potency against breast cancer cells (MCF7) .

Electronic Effects :

- Electron-withdrawing groups (e.g., fluorine) improve binding affinity in hydrophobic pockets, as seen in antibacterial and anthelmintic derivatives .

- Electron-donating groups (e.g., methoxy in 4-(4-Methoxyphenyl)thiazol-2-amine) may reduce metabolic degradation but require optimization for target engagement .

Steric and Conformational Influences :

- Bulky substituents, such as the 3-chloro-4-methylphenyl group in 4-(3-Chloro-4-methylphenyl)-5-methyl-1,3-thiazol-2-amine , enable selective modulation of glucocorticoid receptors, suggesting steric compatibility with nuclear receptor binding sites .

Pharmacological Profiles

Anticancer Activity:

- Schiff Bases of 5-[5-(4-Fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine: These derivatives exhibit selective cytotoxicity against MCF7 cells (IC₅₀: 1.28 µg/mL), outperforming analogues with non-fluorinated aryl groups .

Antibacterial and Anthelmintic Activity:

- Nitrothiophene Carboxamides : Compound 9 (N-(4-(4-Fluorophenyl)-5-methylthiazol-2-yl)-5-nitrothiophene-2-carboxamide) demonstrates narrow-spectrum antibacterial activity, likely due to nitro group-mediated disruption of bacterial electron transport chains .

- 4-(4-Fluorophenyl)-1,3-thiazol-2-amine Derivatives : The 4-fluorophenyl moiety is critical for anthelmintic efficacy, with MIC values as low as 2 µg/mL against parasitic nematodes .

Activité Biologique

4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine, also known as CAS 2928-00-9, belongs to the class of thiazole derivatives, which have garnered attention due to their diverse biological activities, including anticancer, antimicrobial, and antioxidant properties. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a fluorophenyl group and a methyl group. The presence of the fluorine atom is significant as it can enhance biological activity through electronic effects.

Anticancer Activity

A variety of studies have demonstrated the potential anticancer properties of thiazole derivatives. For instance, compounds similar to this compound have shown promising results against several cancer cell lines:

- Cytotoxicity Studies : In vitro assays indicated that derivatives of thiazoles exhibit significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and K562 (leukemia) cells. For example, a related thiazole compound exhibited an IC50 value of 0.06 µM against non-small cell lung cancer cells .

- Mechanism of Action : The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. The presence of electron-withdrawing groups like fluorine enhances these effects by increasing the compound's lipophilicity and cellular uptake .

Antimicrobial Activity

The antimicrobial potential of this compound has been explored in several studies:

- Inhibition Profiles : This compound has demonstrated activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). In one study, derivatives with a para-fluoro substituent were found to be more effective than their unsubstituted counterparts .

| Microbial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate to High |

| Escherichia coli | Moderate |

| Pseudomonas aeruginosa | Low |

| Candida albicans | Moderate |

Antioxidant Activity

Thiazole derivatives have also been reported to possess antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. Compounds similar to this compound have shown significant free radical scavenging activity in various assays .

Case Studies

- Cytotoxicity Against Cancer Cell Lines : A study evaluated the cytotoxic effects of thiazole derivatives on multiple cancer cell lines, revealing that those with fluorinated phenyl groups exhibited enhanced potency. The study highlighted that this compound showed superior activity against HepG2 cells compared to other derivatives .

- Antimicrobial Screening : Another investigation focused on the antimicrobial efficacy of thiazole compounds against various pathogens. The results indicated that compounds with fluorine substitutions had increased effectiveness against resistant strains of bacteria .

Q & A

Q. What are the recommended synthetic routes for 4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. A common approach involves reacting 4-fluorobenzyl derivatives with thiol-containing intermediates under basic conditions (e.g., NaOH or K₂CO₃) to form the thiazole core . Microwave-assisted synthesis is recommended to enhance reaction efficiency, reducing time from hours to minutes while improving yields (e.g., 70–85% vs. 50–60% with conventional heating) . Key parameters to optimize include:

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, thiazole protons at δ 6.5–7.0 ppm) .

- X-ray Crystallography : To resolve bond lengths and angles (e.g., C-S bond ~1.75 Å in the thiazole ring) .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) for molecular ion confirmation (C₁₀H₁₀FN₃S; expected [M+H]⁺ = 224.06) .

Advanced Research Questions

Q. How can computational modeling improve the design of derivatives with enhanced bioactivity?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict electronic properties (e.g., HOMO-LUMO gaps) to guide substitutions. For example:

- Lipophilicity Optimization : Introduce electron-withdrawing groups (e.g., -CF₃) to improve membrane permeability .

- Docking Studies : Target-specific enzymes (e.g., bacterial dihydrofolate reductase) to prioritize derivatives with stronger binding .

Experimental validation should follow, using SAR analysis to correlate computational predictions with antimicrobial activity (MIC values) .

Q. How should researchers resolve contradictions in reported biological activities across studies?

- Methodological Answer : Contradictions may arise from assay variability (e.g., broth microdilution vs. agar diffusion for antimicrobial testing). Mitigation strategies include:

- Standardized Protocols : Follow CLSI guidelines for MIC determination .

- Control Compounds : Compare with known standards (e.g., ciprofloxacin for antibacterial assays).

- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., fluorophenyl-thiazoles show consistent activity against Gram-positive bacteria) .

Q. What strategies are effective for scaling up synthesis while maintaining purity?

- Methodological Answer : For industrial-scale production:

- Flow Chemistry : Continuous reactors reduce side reactions (e.g., over-alkylation) .

- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR to monitor intermediates .

- Crystallization Optimization : Adjust cooling rates and anti-solvent addition to achieve >99% purity .

Data Contradiction Analysis

Q. Why do some studies report poor solubility of this compound, and how can this be addressed?

- Methodological Answer : Reported solubility varies due to polymorphic forms. Solutions include:

- Salt Formation : Use HCl or citrate salts to enhance aqueous solubility (e.g., from 18.1 µg/mL to >1 mg/mL) .

- Co-crystallization : Co-formers like succinic acid improve dissolution rates .

- Nanoformulation : Liposomal encapsulation increases bioavailability .

Experimental Design Considerations

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer : Follow OSHA and institutional guidelines:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.